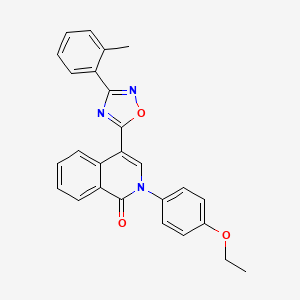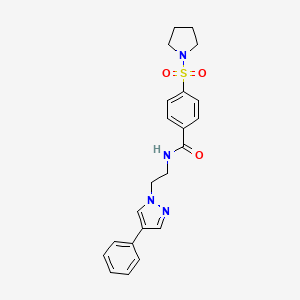
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological applications, which can provide insights into the chemical class to which the compound belongs. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported, highlighting their potential in drug chemistry due to their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, starting from basic precursors to the final compound. For example, the synthesis of a related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was achieved through a five-step process starting from 2-nitrobenzoic acid, involving chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, resulting in a good yield of 54.5% . This suggests that the synthesis of the compound might also involve a multi-step process, possibly including similar reactions to introduce the pyrazole, pyrrolidine, and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. For instance, the structural characterization of a heterocyclic compound was performed using FT-IR, NMR, and single-crystal X-ray diffraction methods, and the molecular geometry was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" and confirm its identity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but they do suggest that benzamide derivatives have been evaluated for biological activities, such as inhibitory potential against enzymes like alkaline phosphatases and ecto-5′-nucleotidases . These biological evaluations imply that the compound may interact with biological targets through chemical reactions such as hydrogen bonding or hydrophobic interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. While the papers do not provide specific data for the compound , they do describe the characterization of similar compounds using spectroscopic techniques, which can provide information about their physical and chemical properties . Additionally, the antibacterial, antifungal, and anticancer activities of a benzamide derivative were evaluated, indicating the importance of these properties in determining the compound's efficacy in biological systems .
Applications De Recherche Scientifique
Antituberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues, designed through molecular hybridization, showed promising compounds against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Anticancer and Antiproliferative Effects
Novel benzamide derivatives bearing the pyrazole nucleus have been synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells. These compounds showed potential in activating intrinsic apoptotic pathways and could serve as a basis for cancer therapy development (Raffa et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds with pyrazole moieties have also been synthesized for their antimicrobial and antioxidant activities. These compounds show significant promise in creating new treatments for microbial infections and oxidative stress-related conditions (El‐Borai et al., 2013).
Electrochemical Sensing Applications
Polyamide-conductive polymers incorporating pyrazole derivatives have been utilized to modify electrodes for detecting anticancer drugs electrochemically. This application demonstrates the role of such compounds in developing sensitive and selective biosensors (Abdel-Rahman et al., 2023).
Antiviral Research
Research on compounds related to the pyrazole nucleus includes the exploration of new treatments for viral infections, showcasing the broad-spectrum antiviral potential of these compounds (De Clercq, 2009).
Propriétés
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(19-8-10-21(11-9-19)30(28,29)26-13-4-5-14-26)23-12-15-25-17-20(16-24-25)18-6-2-1-3-7-18/h1-3,6-11,16-17H,4-5,12-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFZBOCOVMOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
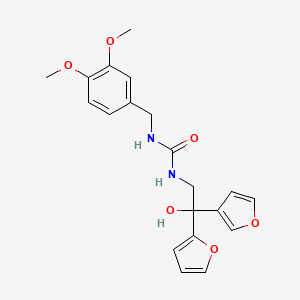
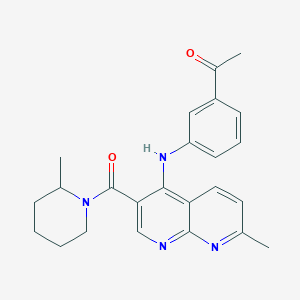
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
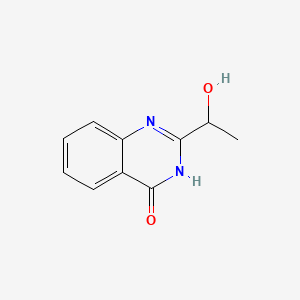
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)
![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)

